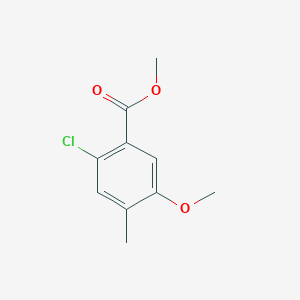

Methyl 2-chloro-5-methoxy-4-methylbenzoate

Description

Methyl 2-chloro-5-methoxy-4-methylbenzoate (CAS: 2089325-10-8) is a substituted benzoate ester with the molecular formula C₁₀H₁₁ClO₃ and a molecular weight of 214.65 g/mol . It features a chloro group at position 2, a methoxy group at position 5, and a methyl group at position 4 on the aromatic ring. Its purity is reported as 97% in commercial samples .

Properties

IUPAC Name |

methyl 2-chloro-5-methoxy-4-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-6-4-8(11)7(10(12)14-3)5-9(6)13-2/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZHTWVAPTPUVDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)C(=O)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: Methyl 2-chloro-5-methoxy-4-methylbenzoate is used as an intermediate in the synthesis of more complex organic compounds. Biology: It serves as a building block in the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities. Industry: It is used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which Methyl 2-chloro-5-methoxy-4-methylbenzoate exerts its effects depends on its specific application. For example, in pharmaceutical research, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Analysis

The physicochemical and reactive properties of benzoate esters are heavily influenced by substituent positions and functional groups. Below is a comparison with key analogs:

Table 1: Structural and Functional Group Comparison

Key Observations:

- Substituent Effects :

- The chloro group in position 2 (target compound) vs. position 5 () alters electron distribution and steric hindrance, impacting reactivity in electrophilic substitution reactions .

- Methoxy groups (electron-donating) enhance ring activation compared to nitro groups (electron-withdrawing) in , which reduce reactivity in nucleophilic attacks .

- Molecular Weight :

Physical and Chemical Properties

Limited experimental data are available for direct comparisons. However, inferences can be made:

Table 2: Inferred Properties Based on Substituents

Biological Activity

Methyl 2-chloro-5-methoxy-4-methylbenzoate is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article delves into the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

This compound is characterized by its unique arrangement of functional groups, which influences its reactivity and biological activity. The compound can be synthesized through various methods, typically involving nucleophilic substitution reactions where the chlorine atom is replaced by different nucleophiles.

Synthesis Pathway

- Starting Materials : The synthesis often begins with 2-chloro-5-methoxy-4-methylbenzoic acid.

- Esterification : The acid undergoes esterification with methanol in the presence of an acid catalyst.

- Purification : The product is purified using recrystallization techniques.

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity against various bacterial strains. Research indicates that it exhibits moderate to good antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

| Bacterial Strain | Zone of Inhibition (mm) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 15 | Moderate |

| Escherichia coli | 12 | Moderate |

| Klebsiella pneumoniae | 10 | Low |

| Bacillus subtilis | 18 | Good |

The above table summarizes the in vitro antibacterial activity of this compound as reported in various studies .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown potential anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for further research in treating inflammatory diseases.

The biological activity of this compound is believed to involve interaction with specific cellular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) or lipoxygenases (LOX).

- Receptor Modulation : It may also interact with receptors that mediate immune responses, potentially altering cytokine production.

Case Studies

Several case studies have explored the efficacy of this compound in various biological assays:

- Study on Antimicrobial Activity : A study conducted by researchers evaluated the compound against a panel of pathogens and found significant activity against several strains, suggesting its potential use in developing new antimicrobial agents .

- Inflammation Model : In a model of acute inflammation, the administration of this compound resulted in reduced edema and lower levels of inflammatory markers compared to control groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.